molecular formula C18H19NO4 B1394891 2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid CAS No. 927801-42-1

2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid

Cat. No. B1394891
M. Wt: 313.3 g/mol
InChI Key: KEMUFZKOVKMAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 . It is offered by several suppliers for research purposes .

Scientific Research Applications

Chemical Synthesis and Applications

  • Regioselective Metalation

    Unprotected biphenyl-2-carboxylic acid, closely related to 2'-tert-butoxycarbonylamino-biphenyl-3-carboxylic acid, is used in metalation with sec-butyllithium. This process is followed by site-selective electrophilic substitution, demonstrating applications in complex chemical synthesis (Tilly et al., 2006).

  • Synthesis of Complex Molecules

    The compound plays a role in the synthesis of complex molecules such as fluorenone skeleton and other derivatives, showcasing its utility in advanced organic synthesis and drug development (Linder et al., 2003).

  • Pharmaceutical Intermediates

    It is used in the preparation of intermediates for new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity, highlighting its significance in pharmaceutical research (Veinberg et al., 1996).

Synthesis Techniques and Methodologies

  • Hydrogenation Methodology

    The compound's derivatives are used in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodologies, important for creating specific diastereomers in organic chemistry (Smith et al., 2001).

  • Stereocontrolled Synthesis

    In the field of stereochemistry, it is involved in the stereocontrolled synthesis of dipeptide isosteres, indicating its role in the creation of stereochemically complex compounds (Nadin et al., 2001).

  • Electrochemically Induced Reactions

    The compound is obtained selectively by electro-induced reactions, showcasing its applications in electrochemistry and synthetic methodologies (Combellas et al., 1993).

Advanced Research and Applications

  • Synthesis of NMDA Receptor Antagonists

    Derivatives of this compound are intermediates in the synthesis of novel NMDA receptor antagonists, showing its relevance in neurological drug development (Bombieri et al., 2005).

  • Dendrimer Synthesis

    The compound is involved in the synthesis of dendrimers with specific solubility characteristics, indicating its use in the creation of complex macromolecules for various applications (Pesak et al., 1997).

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMUFZKOVKMAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695834
Record name 2'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid

CAS RN

927801-42-1
Record name 2'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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